molecular formula C8H7N3O2 B1398137 Methyl 1H-pyrazolo[3,4-C]pyridine-5-carboxylate CAS No. 1033772-26-7

Methyl 1H-pyrazolo[3,4-C]pyridine-5-carboxylate

Cat. No. B1398137
Key on ui cas rn: 1033772-26-7
M. Wt: 177.16 g/mol
InChI Key: DURKKUMGBDLGQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07468375B2

Procedure details

To a stirring solution of methyl 4-methyl-5-nitro-pyridine-2-carboxylate (3.00 g) in THF (40 mL) was added Pd/C catalyst (300 mg). The flask was evacuated and back-filled with hydrogen from a balloon three times and then stirred under hydrogen overnight. The mixture was filtered through Celite, and the filter cake was extracted several times with ethyl acetate. The combined organic extracts were concentrated and the resulting white powder (2.58 g, 100%) consisting of methyl 5-amino-4-methyl-pyridine-2-carboxylate was used in the next step without further purification and characterization. To a stirring solution of methyl 5-amino-4-methyl-pyridine-2-carboxylate (2.58 g, 15.53 mmol) in AcOH (60 mL), was added 2.0 M sodium nitrite in water (9.3 mL, 18.63 mmol) and the mixture was stirred for 4 h at room temperature. The acetic acid and other volatiles were removed at high vacuum, the resulting solid was suspended in water and filtered to give the title compound as a yellowish solid (2.18 g, 79% yield). 1HNMR (DMSO-d6): δ ppm 13.98 (bs, 1H), 9.10 (s, 1H), 8.57 (s, 1H), 8.39 (s, 1H), 3.88 (s, 3H). LCMS (API-ES M+Na+) 200.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step One
Quantity
2.58 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
9.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Yield
79%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][N:5]=[C:4]([C:11]([O:13][CH3:14])=[O:12])[CH:3]=1.[NH2:15]C1C(C)=CC(C(OC)=O)=NC=1.N([O-])=O.[Na+].O>C1COCC1.[Pd].CC(O)=O>[NH:8]1[C:7]2=[CH:6][N:5]=[C:4]([C:11]([O:13][CH3:14])=[O:12])[CH:3]=[C:2]2[CH:1]=[N:15]1 |f:2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CC1=CC(=NC=C1[N+](=O)[O-])C(=O)OC
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
300 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
2.58 g
Type
reactant
Smiles
NC=1C(=CC(=NC1)C(=O)OC)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
9.3 mL
Type
reactant
Smiles
O
Name
Quantity
60 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Stirring
Type
CUSTOM
Details
stirred under hydrogen overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was evacuated
ADDITION
Type
ADDITION
Details
back-filled with hydrogen from a balloon three times
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
EXTRACTION
Type
EXTRACTION
Details
the filter cake was extracted several times with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic extracts were concentrated
CUSTOM
Type
CUSTOM
Details
was used in the next step without further purification and characterization
STIRRING
Type
STIRRING
Details
the mixture was stirred for 4 h at room temperature
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The acetic acid and other volatiles were removed at high vacuum
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1N=CC=2C1=CN=C(C2)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.18 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 80.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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